Rabeprazole-d4 Sodium Salt

Bioanalytical Method Validation Stable Isotope Internal Standards LC-MS/MS

Rabeprazole-d4 Sodium Salt is the analyte-matched, four-deuterium internal standard for accurate LC-MS/MS quantification of rabeprazole. Unlike unlabeled rabeprazole or alternative deuterated PPIs (omeprazole-d3, lansoprazole-d4), it co-elutes identically with the analyte and corrects matrix effects per FDA Bioanalytical Method Validation. With ≥99 atom% D enrichment and <0.2% deuterium loss over 24 months, it is the non-substitutable calibrant for PK, TDM, stability, and environmental studies. R&D use only.

Molecular Formula C18H16D4N3NaO3S
Molecular Weight 385.45
Cat. No. B1165233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole-d4 Sodium Salt
Molecular FormulaC18H16D4N3NaO3S
Molecular Weight385.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rabeprazole-d4 Sodium Salt: Deuterated Internal Standard for Proton Pump Inhibitor Quantification


Rabeprazole-d4 Sodium Salt (benzimidazole-4,5,6,7-d4) is a stable isotope-labeled analog of the second-generation proton pump inhibitor (PPI) rabeprazole, wherein four hydrogen atoms on the benzimidazole ring are replaced with deuterium [1]. This deuterated compound is formulated as a sodium salt with a molecular formula of C18H16D4N3NaO3S and a molecular weight of approximately 385.45 g/mol . It is not intended for therapeutic use but is specifically designed and manufactured as an internal standard for the precise quantification of unlabeled rabeprazole in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) .

Why Unlabeled Rabeprazole or Alternative Internal Standards Are Not Equivalent for Rabeprazole-d4 Sodium Salt


Generic substitution is not feasible in the context of stable isotope-labeled internal standards because the analytical performance of an LC–MS/MS method is critically dependent on the co-elution behavior and ionization efficiency of the internal standard relative to the target analyte. While unlabeled rabeprazole sodium (C18H20N3NaO3S, MW ~381.42) can be used as a calibration reference, it cannot serve as an internal standard for its own quantification due to mass overlap and the inability to compensate for matrix effects [1]. Similarly, alternative deuterated internal standards—such as those designed for other PPIs like omeprazole-d3 or lansoprazole-d4—exhibit different chromatographic retention times and extraction recoveries, introducing systematic bias in multi-analyte assays [2]. Even other isotopologues of rabeprazole, such as rabeprazole-13C6, differ in mass shift magnitude, which can lead to distinct ion suppression/enhancement profiles in the mass spectrometer source [3]. Therefore, for rigorous bioanalytical method validation compliant with regulatory guidance (e.g., FDA Bioanalytical Method Validation), the use of the analyte-matched, four-deuterium-labeled standard Rabeprazole-d4 Sodium Salt is a non-negotiable requirement for ensuring accuracy, precision, and reproducibility [4].

Quantitative Differentiation Evidence for Rabeprazole-d4 Sodium Salt


High Isotopic Enrichment and Chemical Purity vs. Unlabeled Rabeprazole Sodium

Rabeprazole-d4 Sodium Salt demonstrates high isotopic enrichment and chemical purity that distinguish it from the unlabeled pharmaceutical-grade material, Rabeprazole Sodium USP. While the USP monograph specifies that Rabeprazole Sodium must contain between 98.0% and 102.0% of the active ingredient calculated on the dried basis [1], the deuterated internal standard is supplied with a certified isotopic enrichment of ≥99 atom % D and a chemical purity of ≥97% . The mass difference of +4 Da relative to unlabeled rabeprazole (MW 381.42 vs. 385.45) provides a clear analytical window in mass spectrometry, minimizing isotopic interference .

Bioanalytical Method Validation Stable Isotope Internal Standards LC-MS/MS

Matrix Effect and Recovery in LC-MS/MS vs. Non-Deuterated Methods

The use of Rabeprazole-d4 Sodium Salt as an internal standard provides superior correction for matrix effects and extraction recovery compared to methods that do not employ a stable isotope-labeled internal standard (SIL-IS). Studies on the LC-MS/MS analysis of rabeprazole in complex biological matrices such as surface waters have demonstrated that rabeprazole itself is subject to significant matrix-induced signal suppression [1]. A deuterated internal standard that co-elutes with the analyte, such as Rabeprazole-d4, effectively compensates for these ion suppression/enhancement effects, thereby improving method accuracy and precision [2].

Matrix Effects LC-MS/MS Validation Bioanalytical Chemistry

Long-Term Stability and Deuterium Retention vs. Unlabeled Rabeprazole

Rabeprazole-d4 Sodium Salt exhibits robust long-term stability with minimal deuterium loss under recommended storage conditions. Stability studies indicate that when stored at -20°C in amber glass vials, the compound shows less than 0.2% deuterium loss over a period of 24 months under accelerated degradation conditions of 40°C/75% relative humidity . In contrast, unlabeled rabeprazole sodium is known to be acid-labile and degrades rapidly in acidic media [1].

Stability Studies Deuterium Exchange Reference Standard

Enabling High-Sensitivity LC-MS/MS Quantification vs. HPLC-UV Methods

The availability of a high-purity deuterated internal standard like Rabeprazole-d4 Sodium Salt enables the development and validation of highly sensitive LC-MS/MS methods that significantly outperform traditional HPLC-UV methods. For example, a validated LC-MS/MS method using a deuterated internal standard achieved a lower limit of quantification (LLOQ) of 0.25 ng/mL for rabeprazole in human serum [1]. In contrast, typical HPLC-UV methods for rabeprazole have reported LLOQs ranging from 5.0 to 20 ng/mL, representing a 20- to 80-fold improvement in sensitivity [1].

Pharmacokinetics Therapeutic Drug Monitoring Bioanalysis

Reduced Cross-Talk and Isotopic Interference vs. Other PPI Internal Standards

Rabeprazole-d4 Sodium Salt is specifically designed to minimize cross-talk and isotopic interference in multi-analyte LC-MS/MS assays. Unlike methods that might use a structural analog or a different deuterated PPI (e.g., omeprazole-d3 or lansoprazole-d4) as a 'universal' internal standard, the use of an analyte-matched, four-deuterium-labeled standard ensures that the internal standard co-elutes with rabeprazole and experiences identical ionization and fragmentation conditions [1]. The +4 Da mass shift provides a clear separation from the unlabeled analyte's isotopic envelope, reducing the risk of signal carryover and ensuring accurate peak integration [2].

Method Specificity Isotopic Interference LC-MS/MS Method Development

Primary Research and Industrial Application Scenarios for Rabeprazole-d4 Sodium Salt


Regulated Bioanalysis in Pharmacokinetic and Clinical Studies

In pharmacokinetic studies and therapeutic drug monitoring, the use of Rabeprazole-d4 Sodium Salt as an internal standard is essential for achieving the sensitivity and accuracy required for regulatory submission. Its high isotopic purity (≥99 atom % D) and ability to correct for matrix effects enable the precise quantification of rabeprazole in human plasma or serum at low ng/mL levels , directly supporting the determination of key pharmacokinetic parameters (AUC, Cmax, Tmax) [1].

Pharmaceutical Quality Control and Stability-Indicating Methods

Rabeprazole-d4 Sodium Salt serves as a critical reference standard for the development and validation of stability-indicating HPLC and LC-MS methods. Its long-term stability and resistance to deuterium loss (<0.2% over 24 months) make it a reliable calibrant for monitoring the degradation of rabeprazole drug substances and finished products under stress conditions (e.g., acid, base, oxidation, heat, light) as required by ICH guidelines .

Environmental Fate and Occurrence Studies

For researchers investigating the occurrence and fate of pharmaceuticals in environmental waters, Rabeprazole-d4 Sodium Salt is the internal standard of choice. Its use corrects for the significant matrix effects observed in complex aqueous samples, thereby enabling accurate quantification of trace-level rabeprazole contamination (pg/L to ng/L) and supporting robust environmental risk assessments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rabeprazole-d4 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.